

4-Chloro-2-(methylsulfonyl)benzaldehyde synonyms and IUPAC name.

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Compound of Interest

Compound Name: 4-Chloro-2-
(methylsulfonyl)benzaldehyde

Cat. No.: B1350005

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-(methylsulfonyl)benzaldehyde**, focusing on its chemical identity, physicochemical properties, synthesis, and its role as a key intermediate in the development of bioactive molecules.

Chemical Identity and Synonyms

IUPAC Name: **4-chloro-2-(methylsulfonyl)benzaldehyde**

Synonyms:

- 4-Chloro-2-methylsulfonylbenzaldehyde

CAS Number: 849035-76-3

Molecular Structure:

- SMILES: CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O
- InChI: InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known and predicted properties. This information is crucial for its use in synthetic chemistry and for the characterization of its derivatives.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₃ S	--INVALID-LINK--, PubChemLite
Molecular Weight	218.66 g/mol	--INVALID-LINK--
Monoisotopic Mass	217.98044 Da	PubChemLite
Appearance	Off-white/faint lemon crystalline powder	--INVALID-LINK--
Predicted XlogP	1.2	PubChemLite
Predicted Collision Cross Section Data	See PubChemLite for detailed values.	PubChemLite

Spectroscopic Characterization (Expected):

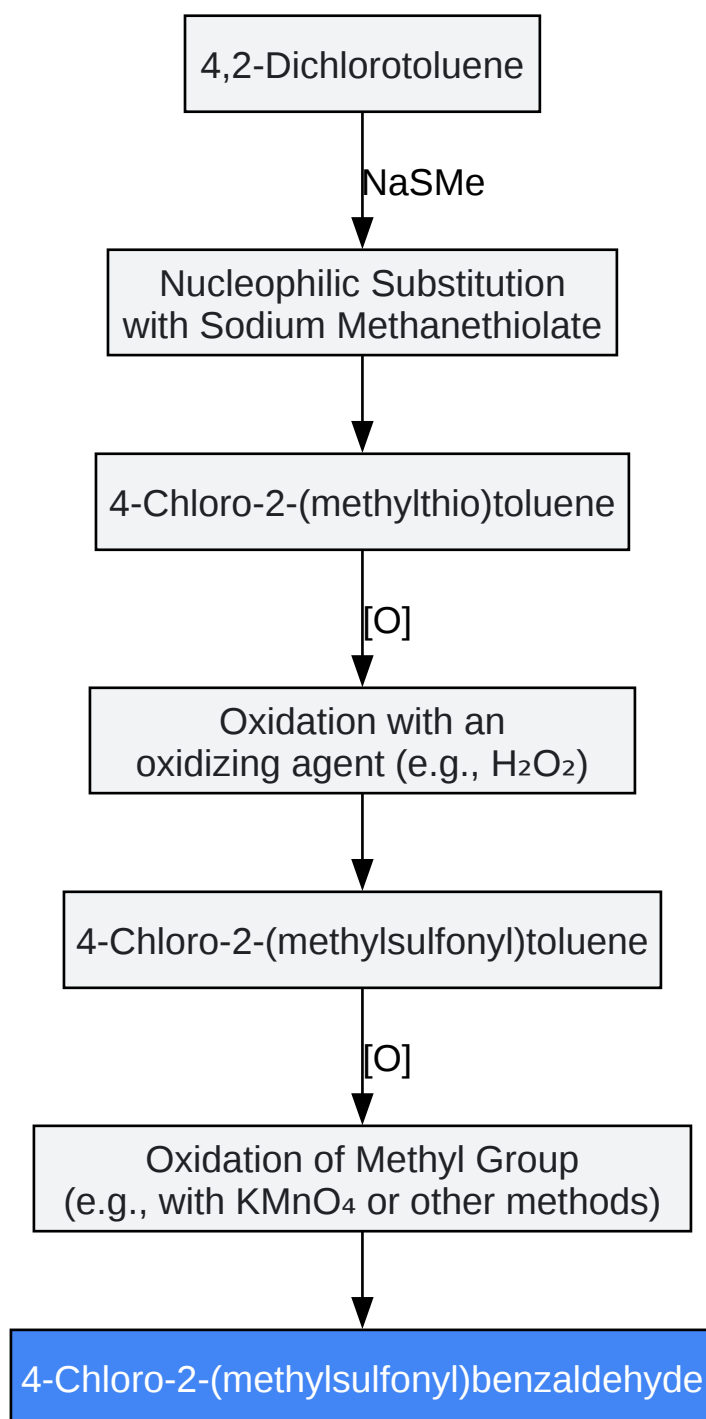
- ¹H NMR:** Expected signals would include a singlet for the methylsulfonyl group, aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a singlet for the aldehyde proton.
- ¹³C NMR:** Signals for the methyl carbon, aromatic carbons (some showing coupling to the sulfonyl group), and a downfield signal for the carbonyl carbon of the aldehyde are anticipated.
- Infrared (IR) Spectroscopy:** Key absorptions are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), S=O stretches of the sulfonyl group (in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), and C-H stretches of the aromatic ring and methyl group.
- Mass Spectrometry (MS):** The molecular ion peak would be expected, along with characteristic fragmentation patterns for benzaldehydes, such as the loss of the formyl

radical (-CHO) or carbon monoxide (CO).

Synthesis and Experimental Protocols

4-Chloro-2-(methylsulfonyl)benzaldehyde is typically synthesized via a two-step process starting from a suitable chlorobenzaldehyde precursor. The following protocol is a representative method adapted from the synthesis of a structurally related compound, p-methylsulfonyl benzaldehyde.

Plausible Synthetic Pathway:



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A plausible synthetic route to **4-Chloro-2-(methylsulfonyl)benzaldehyde**.

Experimental Protocol: Two-Step Synthesis from 4-Chloro-2-fluorobenzaldehyde

This protocol is based on a common synthetic strategy for analogous compounds.

Step 1: Synthesis of 4-Chloro-2-(methylthio)benzaldehyde

- **Reaction Setup:** To a solution of 4-chloro-2-fluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.1-1.5 equivalents).
- **Reaction Conditions:** Heat the mixture at a temperature range of 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-chloro-2-(methylthio)benzaldehyde, can be purified by column chromatography on silica gel.

Step 2: Oxidation to **4-Chloro-2-(methylsulfonyl)benzaldehyde**

- **Reaction Setup:** Dissolve the 4-chloro-2-(methylthio)benzaldehyde from Step 1 in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
- **Oxidation:** Add an oxidizing agent, such as hydrogen peroxide (H₂O₂, ~2.2-3 equivalents), portion-wise to the solution. A catalytic amount of an acid like sulfuric acid may be used. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete, as monitored by TLC.
- **Work-up:** Upon completion, the product may precipitate from the reaction mixture upon cooling or by the addition of water.
- **Purification:** Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product of high purity.

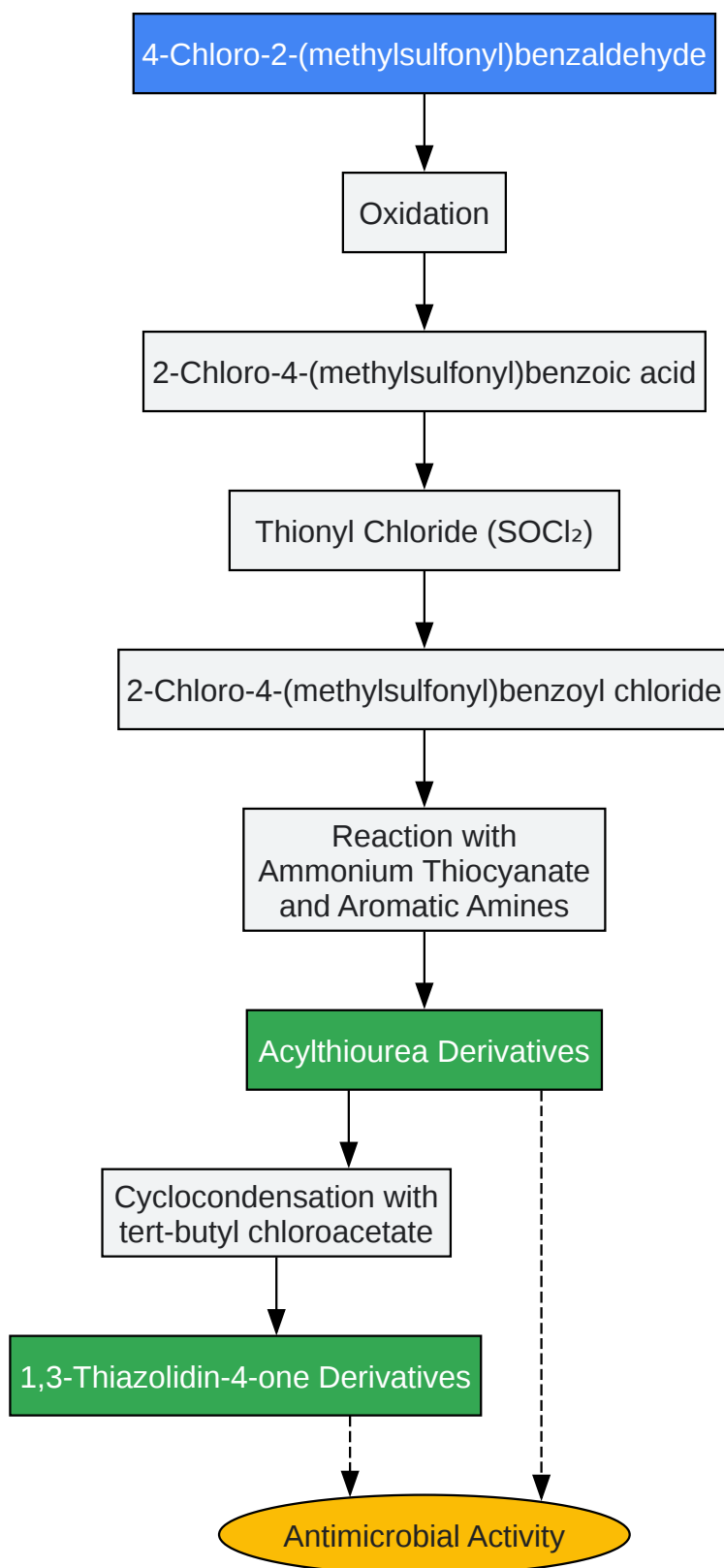
Applications in Drug Discovery and Medicinal Chemistry

While **4-Chloro-2-(methylsulfonyl)benzaldehyde** itself is not known for direct biological activity, its structural motifs—a reactive aldehyde, a sulfone group, and a chlorinated aromatic ring—make it a valuable building block in medicinal chemistry. The aldehyde group serves as a handle for introducing further molecular complexity, often through reactions like reductive amination or condensation to form imines or hydrazones.

The sulfonyl group is a key pharmacophore in many drugs, known for its ability to act as a hydrogen bond acceptor and for its metabolic stability. The chloro-substituent can enhance binding affinity to biological targets through halogen bonding and can modulate the electronic properties of the molecule.

Use as a Precursor for Bioactive Compounds:

A notable application of this chemical scaffold is in the synthesis of novel antimicrobial agents. For instance, derivatives of 2-chloro-4-(methylsulfonyl)benzoyl chloride (which can be synthesized from the corresponding benzaldehyde) have been used to create acylthiourea and 1,3-thiazolidin-4-one derivatives that exhibit promising antimicrobial activities.



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Application in the synthesis of antimicrobial agents.

This demonstrates the utility of **4-Chloro-2-(methylsulfonyl)benzaldehyde** as a starting material for generating libraries of compounds for biological screening, a common practice in drug discovery. The diverse biological activities of sulfonamides, in general, suggest that derivatives of this benzaldehyde could be explored for various therapeutic targets, including as enzyme inhibitors (e.g., carbonic anhydrases, kinases) or as modulators of protein-protein interactions.

Safety Information

Based on data for similar compounds, **4-Chloro-2-(methylsulfonyl)benzaldehyde** should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for researchers interested in utilizing **4-Chloro-2-(methylsulfonyl)benzaldehyde** in their synthetic and medicinal chemistry endeavors. Its role as a versatile chemical intermediate highlights its importance in the ongoing search for new and effective therapeutic agents.

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